1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1456352-76-3
VCID: VC3188537
InChI: InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2
SMILES: C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one

CAS No.: 1456352-76-3

Cat. No.: VC3188537

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one - 1456352-76-3

Specification

CAS No. 1456352-76-3
Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name 1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone
Standard InChI InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2
Standard InChI Key LQXHQAVFPRZLRU-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO
Canonical SMILES C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO

Introduction

Chemical Structure and Composition

Structural Features

1-(Azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one contains two main structural components: an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) and a 1,2,3-triazole ring (a five-membered aromatic heterocycle with three adjacent nitrogen atoms). These components are connected through an ethanone linker, with the triazole bearing a hydroxymethyl substituent at position 4. The molecular structure incorporates both aliphatic and aromatic elements, creating a hybrid compound with distinctive chemical properties.

Molecular Properties

Based on analysis of structurally similar compounds, the following properties can be estimated for 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one:

PropertyValueBasis for Estimation
Molecular FormulaC₁₂H₁₉N₄O₂Derived from chemical structure
Molecular WeightApproximately 251.31 g/molCalculated from atomic weights
Hydrogen Bond Donors1From hydroxymethyl group
Hydrogen Bond Acceptors6From triazole nitrogens, carbonyl oxygen, and hydroxyl group
Rotatable Bonds4-5Based on molecular flexibility
LogPApproximately 0.8-1.5Estimated from related structures

Structural Comparison

The compound shares partial structural similarity with several known compounds. The 1,2,3-triazole moiety is present in compounds like 1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone and 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one , while the azepane component resembles that found in 1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone .

Synthesis and Preparation

Probable Synthetic Routes

The synthesis of 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This approach would enable the formation of the 1,2,3-triazole ring with the hydroxymethyl group at position 4. The synthesis pathway may involve the following steps:

  • Preparation of an azide intermediate

  • Click reaction with a suitable alkyne containing a protected hydroxymethyl group

  • Deprotection of the hydroxymethyl functionality

  • Coupling with azepane to form the final amide bond

Key Reaction Parameters

Based on similar triazole syntheses, the following reaction conditions would likely be optimal:

Reaction ParameterTypical ConditionsNotes
CatalystCu(I) salts (CuI, CuBr)Essential for 1,2,3-regioselectivity
SolventWater/t-butanol or DMFEnvironmentally friendly alternatives possible
Temperature25-60°CRoom temperature often sufficient
Reaction Time12-24 hoursShorter with microwave assistance
YieldTypically 70-90%For similar triazole compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals for 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one would include:

Proton EnvironmentExpected Chemical Shift (ppm)Integration
Triazole C5-H7.5-8.01H
-CH₂OH4.5-4.82H
-OH4.0-4.5 (variable)1H
-COCH₂N-5.2-5.62H
Azepane CH₂N3.3-3.74H
Azepane CH₂ groups1.5-1.910H

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretching3300-3500
C=O stretching1630-1650
C=N stretching1550-1580
C-N stretching1200-1350
N-N stretching1000-1100

Mass Spectrometry

The expected mass spectral fragmentation pattern would include:

Fragmentm/zOrigin
[M]⁺251Molecular ion
[M-H₂O]⁺233Loss of hydroxyl group
[C₇H₁₃NO]⁺127Azepane-carbonyl fragment
[C₅H₆N₃O]⁺124Hydroxymethyl-triazole fragment

Chemical Reactivity and Stability

Functional Group Reactivity

The compound contains several reactive sites that influence its chemical behavior:

  • The hydroxymethyl group can undergo oxidation, esterification, or etherification reactions

  • The triazole ring is relatively stable but can participate in coordination chemistry with transition metals

  • The carbonyl group can undergo nucleophilic addition reactions

  • The azepane nitrogen provides basic properties and potential for further functionalization

Stability Considerations

Based on analogous structures, 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one would likely demonstrate:

  • Good thermal stability (decomposition likely >200°C)

  • Moderate hydrolytic stability (susceptible to extreme pH conditions)

  • Stability toward oxidation under ambient conditions

  • Sensitivity to strong reducing agents

Structure-Activity Relationships

Key Pharmacophores

The compound contains several potentially bioactive structural elements:

  • The 1,2,3-triazole ring serves as a bioisostere for amide bonds and can interact with various biological targets

  • The hydroxymethyl group enhances water solubility and provides hydrogen bonding capabilities

  • The azepane ring offers lipophilicity and potential for hydrophobic interactions

  • The carbonyl group can participate in hydrogen bonding with protein residues

Structural Modifications

Potential modifications to tune properties and activity:

Modification SitePossible ChangesExpected Effect
Hydroxymethyl groupReplacement with other functional groupsAltered solubility and binding profile
Azepane ringSize variation (6-8 membered rings)Modified conformational properties
Triazole C5 positionIntroduction of substituentsEnhanced binding specificity
Linker lengthAddition or removal of methylene unitsChanged spatial arrangement

Analytical Methods for Detection

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis of 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one with the following parameters:

ParameterRecommended Conditions
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV (220-260 nm) and mass spectrometry
Retention TimeEstimated 5-8 minutes depending on conditions

Sample Preparation

Effective sample preparation techniques would include:

  • Liquid-liquid extraction for biological samples

  • Solid-phase extraction for complex matrices

  • Direct dissolution in suitable solvents (methanol, acetonitrile) for pure samples

  • Derivatization may enhance detection sensitivity for trace analysis

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